molecular formula C8H14O B8746342 1-Methoxycycloheptene CAS No. 50438-50-1

1-Methoxycycloheptene

Cat. No.: B8746342
CAS No.: 50438-50-1
M. Wt: 126.20 g/mol
InChI Key: UJAXECDGHCUIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxycycloheptene (C₈H₁₄O) is a seven-membered cyclic enol ether characterized by a methoxy (-OCH₃) substituent attached to a cycloheptene ring. This compound is primarily utilized in synthetic organic chemistry and materials science. Key applications include its role as a precursor in the synthesis of acetalated dextran (Ac-DEX) derivatives for drug delivery systems . The synthesis of this compound typically involves the reaction of dextran with cyclic enol ethers under acid catalysis, yielding spiral-cyclic Ac-DEX nanoparticles with tunable degradation rates . Its structural flexibility and reactivity in ozonolysis reactions (e.g., to form 7-oxoheptanoic acid methyl ester) further underscore its utility in complex organic syntheses .

Properties

CAS No.

50438-50-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methoxycycloheptene

InChI

InChI=1S/C8H14O/c1-9-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3

InChI Key

UJAXECDGHCUIDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 1-Methoxycycloheptene and analogous cyclic enol ethers:

Compound Ring Size Molecular Formula Key Applications Reactivity Notes
This compound 7-membered C₈H₁₄O Spiral-cyclic Ac-DEX synthesis ; ozonolysis precursor Unreactive in phenyl radical coupling
1-Methoxycyclopentene 5-membered C₆H₁₀O Ac-DEX derivatives with faster degradation Higher ring strain enhances reactivity
1-Methoxycyclohexene 6-membered C₇H₁₂O Intermediate in pharmaceutical synthesis; safety data available Moderate stability; used in ketone synthesis
2-Methoxypropene Acyclic C₄H₈O Base Ac-DEX synthesis via PPTS catalysis Rapid hydrolysis under acidic conditions

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